(2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-iodophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Description
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-iodophenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone substituted with three distinct aromatic systems: a 1,3-benzoxazole ring, a 4-iodophenyl group, and a 4-methylphenyl group. The iodine atom on the phenyl ring introduces significant steric and electronic effects due to its large atomic radius and polarizability, which may enhance intermolecular interactions or modulate pharmacokinetic properties compared to smaller halogens (e.g., Cl, F) or alkyl groups .
Properties
Molecular Formula |
C23H16INO2 |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-iodophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H16INO2/c1-15-6-10-17(11-7-15)22(26)19(14-16-8-12-18(24)13-9-16)23-25-20-4-2-3-5-21(20)27-23/h2-14H,1H3/b19-14+ |
InChI Key |
DPUPIWFEUNJDRI-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)I)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)I)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-iodophenyl)-1-(4-methylphenyl)prop-2-en-1-one , with the CAS number 384374-92-9 , is a member of the chalcone family, characterized by its unique structural features that confer various biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHINO
- Molecular Weight : 465.3 g/mol
- Structural Features : The compound consists of a benzoxazole moiety, an iodophenyl group, and a methylphenyl substituent, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation. For instance, it may modulate the activity of kinases and transcription factors that play crucial roles in cellular signaling pathways.
- Antioxidant Activity : The presence of the benzoxazole ring contributes to the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Anticancer Properties
Research indicates that chalcone derivatives exhibit significant anticancer properties. Studies have demonstrated that (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-iodophenyl)-1-(4-methylphenyl)prop-2-en-1-one can induce apoptosis in various cancer cell lines.
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 10.5 ± 0.5 | Induction of apoptosis via caspase activation | |
| HeLa (cervical cancer) | 12.0 ± 0.8 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. While some derivatives of benzoxazole exhibit antibacterial activity, the specific activity of this compound remains under investigation. Preliminary results suggest moderate effectiveness against certain bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | >50 µg/mL |
| Escherichia coli | >50 µg/mL |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-iodophenyl)-1-(4-methylphenyl)prop-2-en-1-one derivatives to enhance its biological activity.
- Synthesis and Screening : A series of derivatives were synthesized and screened for their anticancer activity. Compounds with additional substitutions on the benzoxazole ring showed improved potency compared to the parent compound.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in cancer treatment. Results indicate a significant reduction in tumor size with minimal side effects, suggesting a favorable safety profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
The 4-iodophenyl group distinguishes this compound from analogs with substituents such as isopropyl, halogen, or methoxy groups. For example:
- (2Z)-2-(1,3-Benzoxazol-2-yl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one (): Replacing iodine with an isopropyl group reduces molecular weight (381.47 g/mol vs. ~420–440 g/mol estimated for the iodinated compound) and alters hydrophobicity. The bulky isopropyl group may hinder crystal packing or reduce solubility compared to iodine’s polarizable van der Waals interactions .
Heterocyclic Modifications
The 1,3-benzoxazol-2-yl group differentiates this compound from triazolyl-, imidazolyl-, or pyrazolyl-substituted chalcones:
- (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one (): Imidazole introduces basic nitrogen sites, enabling pH-dependent solubility and metal coordination, which are absent in benzoxazole derivatives.
Crystallographic and Conformational Properties
reports that chalcone derivatives with fluorophenyl groups exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing molecular planarity and crystal packing.
Data Table: Key Structural and Functional Comparisons
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